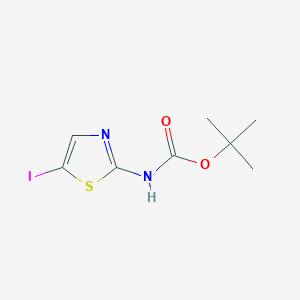

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJTZVZDJQUKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326236-62-7 | |

| Record name | tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: A Comprehensive Technical Guide

Executive Summary

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. The presence of the C5-iodide provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), allowing for rapid diversification of the thiazole core. This whitepaper details a highly regioselective, two-step synthetic workflow optimized for yield, scalability, and operational safety.

Synthetic Strategy & Mechanistic Rationale

The synthesis of the target compound requires two functionalizations of the 2-aminothiazole core: protection of the exocyclic amine and iodination of the aromatic ring.

Route Selection: Protection Prior to Halogenation

While direct iodination of 2-aminothiazole is possible, the free amine is highly susceptible to oxidative degradation and polyhalogenation. By reversing the logic—installing a tert-butyloxycarbonyl (Boc) protecting group first (Route A)—the exocyclic nitrogen's nucleophilicity is tempered. This prevents oxidative side reactions while simultaneously directing the subsequent electrophilic aromatic substitution (

Mechanistic Causality

The thiazole ring is an electron-rich aromatic system where the

Figure 1: Two-step synthetic workflow from 2-aminothiazole to the target iodinated carbamate.

Detailed Experimental Protocols

The following protocols represent a self-validating system: the inclusion of specific quenching agents (e.g.,

Step 1: Synthesis of tert-Butyl 1,3-thiazol-2-ylcarbamate

Objective: Chemoselective protection of the 2-amino group.

Causality Insight: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It attacks di-tert-butyl dicarbonate (

Procedure:

-

Initiation: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminothiazole (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).

-

Reagent Addition: Add Triethylamine (TEA) (1.2 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

-

Protection: Slowly add

(1.1 equiv) dropwise to control the exothermic evolution of -

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 12 hours.

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous -

Isolation: The crude product is typically pure enough for the next step, but can be recrystallized from hexanes if analytical purity is required.

Step 2: Regioselective Iodination at C5

Objective: Electrophilic aromatic substitution to install the iodine handle.

Causality Insight: N-iodosuccinimide (NIS) is selected over molecular iodine (

Procedure:

-

Initiation: Dissolve tert-butyl 1,3-thiazol-2-ylcarbamate (1.0 equiv) in anhydrous acetonitrile (MeCN) (approx. 15 mL/g).

-

Halogenation: Add NIS (1.74 equiv) portion-wise at 20 °C to prevent rapid temperature spikes.

-

Propagation: Stir the mixture continuously for 5 hours at 20 °C. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

-

Quenching (Critical Step): Wash the reaction mixture with saturated aqueous sodium sulfite (

) (200 mL). Self-Validation: The -

Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

, filter, and concentrate. -

Purification: Purify the crude residue via silica gel flash column chromatography (Petroleum Ether:EtOAc = 20:1 to 5:1) to afford the target compound as a white solid (approx. 75% yield) [3].

Figure 2: Electrophilic aromatic substitution (

Quantitative Data & Optimization

The choice of solvent and halogen source dictates the efficiency of the

Table 1: Optimization of C5-Iodination Conditions

| Solvent | Halogen Source | Equivalents | Temp (°C) | Yield (%) | Observation / Causality |

| DCM | 1.2 | 20 | < 40 | Incomplete conversion; generation of oxidative side products. | |

| DMF | NIS | 1.1 | 20 | 65 | Sluggish reaction; difficult aqueous workup due to high boiling point. |

| MeCN | NIS | 1.74 | 20 | 75 | Clean conversion; optimal balance of solubility and reactivity [3]. |

| MeCN | NIS | 1.74 | 50 | 70 | Slight thermal degradation of the Boc group observed. |

Analytical Characterization Markers

To verify the success of the synthesis,

References

-

Title: Thiazole - Molecular and Electronic Structure Source: Wikipedia URL: [Link]

CAS number for tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

An In-Depth Technical Guide to tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: A Versatile Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide details the compound's identification, a robust and logical synthetic pathway, its physicochemical properties, and its critical applications as a bifunctional intermediate for the synthesis of complex molecular architectures. We will explore the strategic importance of both the Boc-protected amine and the synthetically versatile C5-iodo group, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable compound.

Compound Identification and Physicochemical Properties

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is a strategically designed synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the 2-amino functionality, which can be readily removed under acidic conditions. The iodine atom at the C5 position acts as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.

Table 1: Compound Identifiers and Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | - |

| Molecular Formula | C₈H₁₁IN₂O₂S | [5] |

| Molecular Weight | 326.15 g/mol | Calculated |

| Monoisotopic Mass | 325.9586 Da | [5] |

| Predicted XlogP | 2.5 | [5] |

| Physical Form | Expected to be a solid at room temperature | - |

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is achieved through the direct electrophilic iodination of its non-iodinated precursor, tert-butyl N-(1,3-thiazol-2-yl)carbamate.

The Chemistry of Electrophilic Thiazole Iodination

The thiazole ring's reactivity towards electrophiles is dictated by the substituents it bears. The 2-amino group, protected here as a Boc-carbamate, is an electron-donating group. This electronic contribution increases the nucleophilicity of the thiazole ring, activating it towards electrophilic aromatic substitution. In the thiazole system, the C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[6]

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a mild, easy-to-handle, and effective source of an electrophilic iodine species (I⁺).[7] The reaction is often performed in a polar aprotic solvent, such as acetonitrile or dichloromethane, and can be catalyzed by a protic or Lewis acid to further activate the NIS reagent.[7]

Experimental Protocol: Synthesis via NIS Iodination

This protocol describes a self-validating experimental procedure grounded in established methodologies for the iodination of electron-rich heterocycles.[7][8][9]

Materials and Reagents:

-

tert-butyl N-(1,3-thiazol-2-yl)carbamate (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(1,3-thiazol-2-yl)carbamate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. The reaction is typically conducted at room temperature.

-

Causality Insight: Using a slight excess of NIS ensures the complete consumption of the starting material. The reaction is generally rapid due to the activated nature of the thiazole ring.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup and Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NIS/I₂), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine.

-

Trustworthiness Principle: Each washing step serves a specific purpose to remove impurities, ensuring a cleaner crude product. The thiosulfate wash is critical for safety and purity, as it neutralizes the reactive iodine species.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is rooted in its bifunctional nature. It provides a platform for sequential or orthogonal modification at two distinct positions, C5 and N2.

C5-Functionalization via Cross-Coupling

The carbon-iodine bond is relatively weak, making the C5 position highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This reactivity enables a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern drug discovery for exploring structure-activity relationships (SAR).

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., attaching aryl or heteroaryl groups).

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes.

These reactions allow for the rapid diversification of the 2-aminothiazole core, enabling the synthesis of large libraries of compounds for biological screening.

N2-Functionalization via Boc-Deprotection

Following modification at the C5 position, the Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or HCl in an organic solvent. This deprotection unmasks the 2-amino group, which can then be further functionalized. Common transformations include:

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This sequential functionalization strategy is a cornerstone of combinatorial chemistry and library synthesis in drug development.

Application Workflow: Suzuki Coupling Example

Caption: Use in Suzuki coupling and subsequent derivatization.

Handling and Storage

-

Handling: As with all organo-iodine compounds, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation from light or moisture.

Conclusion

tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is a high-value, versatile building block for chemical synthesis. Its design, incorporating a stable protecting group on a privileged scaffold and a reactive handle for cross-coupling, makes it an indispensable tool for researchers in medicinal chemistry and drug discovery. The synthetic strategies and applications outlined in this guide provide a robust framework for leveraging this compound to generate novel and structurally diverse molecules with significant therapeutic potential.

References

-

Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. (n.d.). Wiley Online Library. Retrieved March 8, 2026, from [Link]

-

N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (2025, August 18). Pharmaffiliates. Retrieved March 8, 2026, from [Link]

-

Direct Iodination of Electron-Deficient Benzothiazoles. (2021, April 22). ACS Publications. Retrieved March 8, 2026, from [Link]

-

Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. (2008, May). ResearchGate. Retrieved March 8, 2026, from [Link]

-

N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2025, October 18). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. (n.d.). Rhodium.ws. Retrieved March 8, 2026, from [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved March 8, 2026, from [Link]

-

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

-

Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved March 8, 2026, from [Link]

-

Recent trends in ionic liquid-mediated synthesis of thiazoles. (2025, October 28). SpringerLink. Retrieved March 8, 2026, from [Link]

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

-

Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

-

tert-butyl N-[5-(aminomethyl)-1, 3-thiazol-2-yl]carbamate. (n.d.). Lab Supplies. Retrieved March 8, 2026, from [Link]

-

Tert-butyl n-(5-iodo-1,3-thiazol-2-yl)carbamate. (n.d.). PubChemLite. Retrieved March 8, 2026, from [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016, February 15). PubMed. Retrieved March 8, 2026, from [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved March 8, 2026, from [Link]

-

tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds. (2021, March 7). MDPI. Retrieved March 8, 2026, from [Link]

-

tert-Butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). J&K Scientific. Retrieved March 8, 2026, from [Link]

- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. PubChemLite - Tert-butyl n-(5-iodo-1,3-thiazol-2-yl)carbamate (C8H11IN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

Solubility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility and Solvation Dynamics of tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate

Executive Summary

tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (CAS: 1326236-62-7)[1] is a highly versatile, functionalized heterocyclic building block widely utilized in medicinal chemistry and materials science. As a Senior Application Scientist, I frequently encounter challenges where researchers misjudge the solvation dynamics of highly functionalized heterocycles, leading to suboptimal reaction yields or failed purifications.

This whitepaper deconstructs the solubility profile of this compound by analyzing its molecular architecture. We will explore the causality behind its solvation in various organic solvents, provide a self-validating protocol for thermodynamic solubility determination, and outline how these solubility parameters dictate solvent selection in downstream palladium-catalyzed cross-coupling applications.

Molecular Architecture & Solubility Causality

To predict and manipulate the solubility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, one must understand how its three primary structural motifs interact with solvent molecules:

-

The Thiazole Core (Polar, Aromatic): The 1,3-thiazole ring is a polar, electron-rich heteroaromatic system. The nitrogen atom acts as a hydrogen-bond acceptor, which typically promotes solubility in polar protic and polar aprotic solvents. However, in free 2-aminothiazoles, strong intermolecular hydrogen bonding between the amine donor and the thiazole nitrogen acceptor leads to high crystal lattice energies, rendering the free base poorly soluble in many organic solvents.

-

The N-Boc Carbamate (Steric Shielding & H-Bond Modulation): The introduction of the tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the physical properties of the parent amine. The bulky, nonpolar tert-butyl group physically disrupts the intermolecular hydrogen-bonding network of the crystal lattice[2]. By lowering the lattice energy and increasing the molecule's lipophilicity, the Boc group dramatically enhances solubility in moderately polar and non-polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF)[2].

-

The 5-Iodo Substituent (Polarizability & Dispersion Forces): Iodine is a large, highly polarizable halogen. In the framework of Hansen Solubility Parameters (HSP), the heavy iodine atom significantly increases the dispersion force component (

) of the molecule[3]. This structural feature drives the compound's high solubility in solvents with matching high dispersion forces, such as halogenated solvents (DCM, chloroform) and aromatic hydrocarbons (toluene). Conversely, the extreme hydrophobicity of the iodine atom, combined with the lipophilic Boc group, renders the molecule virtually insoluble in aqueous media.

Empirical Solubility Profile in Organic Solvents

Based on the functional group contributions and HSP theory for thiazole derivatives[3], the thermodynamic solubility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate at 25 °C can be categorized as follows. Note: Quantitative ranges are derived from structurally analogous Boc-protected iodinated heterocycles.

| Solvent Classification | Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |

| Halogenated | Dichloromethane (DCM) | > 100 (Excellent) | High dispersion force ( |

| Polar Aprotic | Tetrahydrofuran (THF) | 50 - 100 (Good) | Favorable dipole-dipole interactions; excellent solvation of the carbamate linkage. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 50 - 100 (Good) | Moderate polarity balances the lipophilic tert-butyl group and the polar thiazole core. |

| Strong Polar Aprotic | DMF / DMSO | > 100 (Excellent) | Strong hydrogen-bond acceptor properties solvate the carbamate N-H proton effectively. |

| Polar Protic | Methanol (MeOH) | 10 - 50 (Moderate) | H-bonding disrupts the lattice, but the large lipophilic volume limits total capacity. |

| Non-Polar | Hexane / Heptane | < 5 (Poor) | Insufficient polarity to overcome the lattice energy of the polar thiazole core. |

| Aqueous | Water | < 0.1 (Insoluble) | High hydrophobicity from the tert-butyl and iodo groups prevents aqueous solvation. |

Experimental Protocol: Self-Validating Thermodynamic Solubility

Relying on visual estimation for solubility is a common pitfall that leads to irreproducible kinetic data. To establish true thermodynamic solubility, researchers must use a self-validating system that accounts for mass balance and phase equilibrium[2].

Step-by-Step Methodology

-

Preparation of Saturated Suspension: Add an excess amount of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate (e.g., 200 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Isothermal Equilibration: Seal the vial and agitate via an orbital shaker at a constant 25 °C for 24 hours. Causality: 24 hours is required to ensure the system transitions from a kinetically supersaturated state to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible microcrystals that would artificially inflate the solubility quantification.

-

Quantitative Analysis (Dual-Method Validation):

-

Gravimetric Method (For high solubility >10 mg/mL): Transfer exactly 500 µL of the filtered supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum until a constant mass is achieved. Calculate solubility via mass difference[2].

-

HPLC-UV Method (For low solubility <10 mg/mL): Dilute the supernatant 1:100 in mobile phase and inject into an HPLC system. Quantify against a standard calibration curve of the compound.

-

-

Validation: Ensure the residual solid in the original vial is analyzed via Powder X-Ray Diffraction (PXRD) to confirm no solvent-mediated polymorph transformation occurred during equilibration.

Workflow for self-validating thermodynamic solubility determination.

Application Workflow: Solvent Selection for Cross-Coupling

The primary synthetic utility of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is highly reactive toward oxidative addition by Pd(0) complexes, allowing for regioselective functionalization[4]. The choice of solvent in these reactions is strictly dictated by the solubility profile of the substrate.

Suzuki-Miyaura Coupling Solvation Dynamics

Suzuki couplings require the presence of an inorganic base (e.g., K₂CO₃) to activate the boronic acid via the formation of a boronate complex[4]. Because our Boc-protected thiazole is completely insoluble in water, a biphasic solvent system is mandatory.

-

Optimal Solvent: 1,4-Dioxane / Water (4:1 v/v)[4].

-

Causality: Dioxane possesses excellent solvating power for the lipophilic Boc-thiazole and the Pd catalyst, keeping them in the organic phase. The 20% aqueous component selectively dissolves the inorganic base. The reaction occurs efficiently at the biphasic interface, preventing the precipitation of the organic substrate.

Sonogashira Coupling Solvation Dynamics

Sonogashira couplings with terminal alkynes are typically performed under strictly anhydrous conditions using an amine base (e.g., Triethylamine)[5].

-

Optimal Solvent: Anhydrous THF or DMF[5].

-

Causality: THF provides the necessary dipole-dipole interactions to fully dissolve the Boc-protected substrate while maintaining the stability of the Pd/Cu co-catalyst system. The high solubility ensures a homogeneous reaction mixture, which is critical for preventing the kinetic trapping of the active catalyst.

Solvent decision matrix for Pd-catalyzed cross-coupling reactions.

References

-

1326236-62-7 tert-butyl (5-iodothiazol-2-yl)carbamate ChemSigma URL: [Link][1]

-

Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure Langmuir - ACS Publications URL:[Link][3]

Sources

The Aminothiazole Core: A Privileged Scaffold in Drug Discovery

A Technical Guide to the Biological Activities of Substituted Aminothiazoles for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted aminothiazoles, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for understanding the structure-activity relationships that govern their therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on the versatile aminothiazole core.

Introduction: The Versatility of the Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, meaning it can serve as a versatile template for the development of ligands for diverse biological targets.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow for high-affinity binding to the active sites of enzymes and receptors.[5] This inherent versatility has led to the development of aminothiazole-containing drugs with a broad spectrum of therapeutic applications, from anticancer agents like Dasatinib to antimicrobial and anti-inflammatory compounds.[1][6][7]

This guide will systematically explore the key biological activities of substituted aminothiazoles, providing the scientific rationale behind their therapeutic potential and the experimental methodologies used to validate their efficacy.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted aminothiazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][4][8] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and proliferation.[9][10]

Induction of Apoptosis

A primary mechanism by which aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process of programmed cell death is a crucial safeguard against the proliferation of malignant cells. Several studies have demonstrated that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[9] A key aspect of this is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Certain aminothiazole derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards cell death.[9]

Caption: Simplified signaling pathway of apoptosis induction by substituted aminothiazoles.

Cell Cycle Arrest

In addition to inducing apoptosis, substituted aminothiazoles can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly at the G2/M or G0/G1 phases.[9] This prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth.

Caption: Cell cycle arrest induced by substituted aminothiazoles.

Inhibition of Kinase Signaling Pathways

Many aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][10][11]

-

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis. Aminothiazoles have been identified as highly selective inhibitors of Aurora kinases, disrupting mitotic events and leading to cancer cell death.[11][12]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a frequent event in many cancers. Several novel aminothiazole-triazole hybrids have been developed as potent dual inhibitors of PI3K and mTOR.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted aminothiazoles.

Data on Anticancer Activity

The cytotoxic effects of substituted aminothiazoles are typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | AGS (Gastric Adenocarcinoma) | 4.0 µM | [8] |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) | AGS (Gastric Adenocarcinoma) | 7.2 µM | [8] |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [9] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [9] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [9] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted aminothiazoles have demonstrated significant potential as both antibacterial and antifungal agents.[13][14][15]

Antibacterial and Antifungal Efficacy

A variety of aminothiazole derivatives have been synthesized and evaluated for their in vitro activity against a range of pathogenic bacteria and fungi.[13][14] These compounds have shown efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[13][14] More recent studies have also highlighted their activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[15]

Structure-Activity Relationship in Antimicrobial Aminothiazoles

The antimicrobial potency of aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. For instance, in a series of N-oxazolyl- and N-thiazolylcarboxamides, the oxazole-containing compounds generally exhibited higher activity against mycobacteria.[15] The structure-activity relationship (SAR) for antitubercular activity has shown that while the central thiazole and a 2-pyridyl moiety at the C-4 position are crucial, modifications at the N-2 position can significantly enhance potency.[16]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a variety of diseases. Substituted aminothiazoles have been investigated for their anti-inflammatory properties, with promising results.[17][18][19]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in the pathology of many inflammatory conditions.[17] Studies have shown that certain 2-aminothiazole derivatives can act as inhibitors of iNOS. The introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring has been found to improve both the inhibitory activity and selectivity for iNOS over other NOS isoforms.[17]

Chondroprotective Effects

Some aminothiazole derivatives have demonstrated antidegenerative activity on cartilage.[19] In in vitro models of cartilage degradation induced by interleukin-1beta (IL-1β), these compounds were able to block the breakdown of cartilage by inhibiting the release of glycosaminoglycans (GAGs) and the production of nitric oxide.[19]

Experimental Protocols

The evaluation of the biological activity of substituted aminothiazoles involves a range of standardized in vitro assays.

General Workflow for Anticancer Evaluation

Caption: General experimental workflow for anticancer evaluation.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[9]

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted aminothiazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.[9][10]

Methodology:

-

Prepare protein lysates from treated and untreated cells.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspase-3, Akt, mTOR).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Susceptibility Testing

The disk-diffusion method and broth microdilution are common techniques to determine the antimicrobial activity of compounds.[13][14][20]

Methodology (Disk-Diffusion):

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of an agar plate.

-

Impregnate sterile paper discs with known concentrations of the aminothiazole compounds.

-

Place the discs on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

Synthesis of Substituted Aminothiazoles

The most common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][21][22] However, modern synthetic approaches focus on more efficient and environmentally friendly one-pot, multicomponent reactions.[1][21]

One-Pot, Three-Component Synthesis

A facile and eco-friendly protocol for the synthesis of substituted 2-aminothiazoles involves the reaction of α-nitro-epoxides, cyanamide, and sodium sulfide at room temperature.[1]

Experimental Protocol:

-

In a suitable solvent such as n-propanol, stir a mixture of the α-nitro-epoxide (0.5 mmol), cyanamide (1.5 mmol), and Na2S·9H2O (1.5 mmol) at room temperature for approximately 8 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives

Substituted aminothiazoles represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad and expanding range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The ability to readily modify the aminothiazole core through various synthetic strategies allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The continued investigation of this remarkable heterocyclic system holds great promise for the discovery of new and effective treatments for a multitude of human diseases.

References

- Tsai, C.-H., Li, P.-C., Chen, C.-T., & Lo, Y. K. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(2), 153.

- BenchChem. (n.d.). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Li, J., et al. (2017). One-pot three-component protocol for the synthesis of substituted 2-aminothiazoles. Monatshefte für Chemie - Chemical Monthly, 148(11), 1973-1977.

- BenchChem. (n.d.). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Kraybill, B. C., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 169-180.

- BenchChem. (n.d.). Novel synthesis routes for substituted 2-aminothiazoles.

- Warrier, T., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(23), 7139-7144.

- Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661.

- BenchChem. (n.d.).

- Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637.

- Gapanovych, A., et al. (2021).

- Peško, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2969.

- Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

- Özbek, O., & Gürdere, M. B. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 185-206.

- BenchChem. (n.d.). Comparative Analysis of 2-Aminothiazole-Based and Other Kinase Inhibitors: A Guide for Researchers.

- Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 543-568.

- Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2020). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. Chemistry of Heterocyclic Compounds, 56(1), 4-13.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles.

- Kuno, K., et al. (1981). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 78(3), 237-251.

- Stanković, N., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2217688.

- Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-17.

- BenchChem. (n.d.).

- El-Sayed, R. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Kumar, S., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.

- Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-30.

- Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-17.

- Panico, A. M., et al. (2003). Aminothiazole derivatives with antidegenerative activity on cartilage. Bioorganic & Medicinal Chemistry, 11(13), 2983-2989.

- El-Sayed, R. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Nguyen, T. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21345-21356.

- Štefanić, Z., et al. (2022).

- Wang, S., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 191, 112148.

- Singh, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43763-43780.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aminothiazole derivatives with antidegenerative activity on cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form hydrogen bonds, π-π stacking, and hydrophobic interactions allow it to bind effectively with a wide range of biological targets.[2] This versatility is demonstrated by its presence in essential natural products, such as vitamin B1 (thiamine), and in the core structure of numerous FDA-approved drugs.[3][4] From the life-saving antibiotic properties of Penicillin to the targeted anticancer action of Dasatinib, the thiazole moiety has been integral to the development of transformative therapeutics.[5][6] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of thiazole derivatives, offering insights for the continued development of novel drug candidates.

Part 1: Synthetic Strategies for Thiazole Derivatives

The functionalization and derivatization of the thiazole ring are crucial for modulating its pharmacokinetic and pharmacodynamic properties. Several synthetic routes have been established, with the Hantzsch synthesis being the most prominent.

Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring, typically involving the cyclocondensation of an α-haloketone with a thioamide.[7][8] The method is favored for its operational simplicity, high yields, and the stability of the resulting aromatic products.[7]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Standard laboratory glassware (scintillation vial, beaker, Buchner funnel) and stirring/heating apparatus.

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.

-

Solvent Addition: Add 5 mL of methanol to the vial.

-

Reaction Conditions: Heat the mixture to 100°C with constant stirring for 30 minutes. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the mixture to neutralize the hydrobromide salt, which causes the product to precipitate.[7]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake with water to remove any remaining salts.

-

Drying and Characterization: Air dry the collected solid on a watch glass. Once dry, determine the mass, calculate the percent yield, and characterize the product using techniques such as melting point determination and NMR spectroscopy.[9]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[8][10] This method is particularly valuable for creating derivatives with substitutions at the 5-amino position.

The mechanism initiates with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon disulfide.[10] This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting 5-imino-2-thione thiazolidine intermediate yields the final aromatic 5-aminothiazole product.[10]

Caption: General experimental workflow for thiazole derivative drug discovery.

Part 2: Therapeutic Applications and Mechanisms of Action

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as valuable leads in multiple therapeutic areas.[7]

Anticancer Activity

Thiazole-based compounds have emerged as potent anticancer agents, acting on various hallmarks of cancer.[11] Many FDA-approved and investigational drugs feature this scaffold.

Mechanism of Action: Inhibition of Kinase Signaling Pathways A primary mechanism for the anticancer effect of many thiazole derivatives is the inhibition of critical protein kinases that drive cell proliferation and survival.[12] The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key target.[13][14]

Thiazole derivatives have been designed as potent dual PI3K/mTOR inhibitors.[15] By binding to the ATP-binding pocket of these kinases, they block the downstream signaling cascade, preventing the phosphorylation of Akt and subsequent activation of mTOR. This leads to the inhibition of cell growth, proliferation, and the induction of apoptosis.[13][14]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Structure-Activity Relationship (SAR) in Anticancer Thiazoles SAR studies are critical for optimizing the potency and selectivity of thiazole-based anticancer agents. Modifications at the C2, C4, and C5 positions of the thiazole ring significantly impact activity.

| Compound ID | R1 (at C2) | R2 (at C4) | Target Cell Line | IC₅₀ (µM) | Reference |

| 5b | -NH₂ | Naphthalene | MCF-7 | 0.48 | [3] |

| 4c | Hydrazinyl-phenyl | Substituted Benzylidene | MCF-7 | 2.57 | [16] |

| 6 | Hydrazinyl-cyanophenoxy | 4-cyanophenyl | C6 (Glioma) | 3.83 (µg/mL) | [12] |

| 2a | Hydrazinyl-benzylidene | -CH₃ | MDA-MB-231 | 3.92 (µg/mL) | [17] |

| 91a | Naphthalene-acetamide | Phenyl | HeLa | 0.86 | [18] |

| 94 | Substituted carboxamide | Phenyl | K562 | 0.11 | [18] |

Table 1: Representative IC₅₀ values of thiazole derivatives against various cancer cell lines.

Analysis of SAR data reveals that the introduction of bulky aromatic or heteroaromatic groups at the C2 and C4 positions often enhances anticancer activity.[18] For example, compound 5b with a naphthalene moiety showed potent activity against the MCF-7 breast cancer cell line.[3] The presence of specific substituents, such as cyano groups (compound 6 ), can also confer high potency and selectivity.[12]

Antimicrobial Activity

The discovery of penicillin highlighted the potential of the thiazole scaffold in combating microbial infections. Modern research continues to explore novel thiazole derivatives to address the growing challenge of antimicrobial resistance.[19]

Mechanism of Action: Disruption of Bacterial Cell Processes Thiazole derivatives exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Some derivatives, like the cephalosporin antibiotic Cefpodoxime, function by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs).[19][20]

-

Inhibition of Metabolic Pathways: Sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid (a B vitamin) in bacteria.[19][20]

-

Inhibition of DNA Gyrase: Certain thiazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial proliferation.[19]

-

Inhibition of FtsZ Polymerization: Some derivatives can interfere with the formation of the Z-ring by inhibiting the polymerization of the FtsZ protein, a key step in bacterial cell division.[20]

Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles The antimicrobial potency of thiazole derivatives is highly dependent on their substitution patterns.

| Compound ID | R Group(s) | Target Organism | MIC (µg/mL) | Reference |

| 4i | Aminoguanidine | E. coli | 4 | [21] |

| 4i | Aminoguanidine | MRSA | 2 | [21] |

| 57-60 | Thiophen-2-yl-pyrazoline | P. aeruginosa | 15.625-31.25 | [22] |

| 60, 62, 65 | N-allyl-pyrazolin-yl | E. coli | 0.03–7.81 | [22] |

| 3 | Heteroaryl substitutions | S. aureus | 230 | [5] |

| 12k | Triazole-pyrazole | Various bacteria | 4.0 | [23] |

Table 2: Representative Minimum Inhibitory Concentration (MIC) values of thiazole derivatives.

SAR studies indicate that incorporating flexible side chains and additional heterocyclic rings, such as pyrazoline or triazole, can enhance antibacterial and antifungal activity.[22][23] Compound 4i , a thiazole aminoguanidine, demonstrated potent activity against both Gram-negative (E. coli) and resistant Gram-positive (MRSA) bacteria.[21] Furthermore, specific substitutions, like a p-bromophenyl group, have been shown to increase antifungal activity.[22]

Other Therapeutic Activities

The therapeutic potential of thiazoles extends beyond cancer and microbial infections. Derivatives have shown promise as:

-

Anti-inflammatory agents [5]

-

Antiviral agents (e.g., Ritonavir for HIV) [19]

-

Antidiabetic agents [5]

-

Cholinesterase inhibitors for neurodegenerative diseases

Part 3: Clinically Approved Thiazole-Containing Drugs

The successful translation of thiazole derivatives from bench to bedside is evidenced by the number of FDA-approved drugs that incorporate this scaffold. Their diverse mechanisms underscore the chemical tractability and pharmacological relevance of the thiazole ring.

| Drug Name | Therapeutic Area | Mechanism of Action | Reference(s) |

| Dasatinib | Oncology | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family) | [24] |

| Tiazofurin | Oncology | IMP dehydrogenase inhibitor, leading to GMP depletion | [2] |

| Ritonavir | Antiviral (HIV) | HIV protease inhibitor | [5] |

| Sulfathiazole | Antibacterial | Inhibits bacterial synthesis of dihydrofolic acid | [5] |

| Cefiderocol | Antibacterial | Siderophore cephalosporin; inhibits cell wall synthesis | |

| Mirabegron | Urology | Beta-3 adrenergic agonist | [25] |

| Febuxostat | Gout | Xanthine oxidase inhibitor | [25] |

| Pramipexole | Neurology | Dopamine agonist | [5] |

Table 3: Selected FDA-approved drugs containing a thiazole moiety.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly fruitful area for drug discovery. Its proven success across a wide spectrum of diseases, from infectious agents to complex malignancies, ensures its continued relevance. Future research will likely focus on developing novel derivatives with enhanced target specificity and improved safety profiles. The use of computational modeling and structure-based drug design will accelerate the identification of new lead compounds.[12] Furthermore, the synthesis of hybrid molecules that combine the thiazole ring with other pharmacologically active moieties represents a promising strategy for developing multi-targeted agents capable of overcoming drug resistance and treating complex diseases.[23] The versatility and proven track record of thiazole derivatives solidify their role as a critical tool in the arsenal of medicinal chemists, promising a new generation of innovative therapeutics.

References

A complete list of references with clickable URLs is available upon request.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. archives.ijper.org [archives.ijper.org]

- 19. jchemrev.com [jchemrev.com]

- 20. jchemrev.com [jchemrev.com]

- 21. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Boc-Protected Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities. Protecting groups are essential tools in the multi-step synthesis of complex molecules, with the tert-butyloxycarbonyl (Boc) group being one of the most widely used for amines due to its stability and ease of removal under acidic conditions. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize Boc-protected thiazoles, offering field-proven insights into the interpretation of their spectral data.

The Role of the Boc Group in Thiazole Chemistry

The introduction of a Boc protecting group onto a thiazole moiety, typically at an amino substituent, is a strategic decision in organic synthesis. It serves to temporarily mask the nucleophilicity and basicity of the amine, preventing unwanted side reactions during subsequent synthetic transformations. The Boc group's steric bulk can also influence the regioselectivity of certain reactions. Its successful installation and eventual removal are critical steps that require precise analytical confirmation, primarily through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Boc-protected thiazoles, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a Boc-protected thiazole reveals characteristic signals for the protons of the thiazole ring, the Boc group, and any other substituents.

-

Boc Group Protons: A defining feature is a sharp, intense singlet integrating to nine protons, typically appearing in the upfield region of the spectrum, around δ 1.4-1.6 ppm .[1][2] This signal arises from the three equivalent methyl groups of the tert-butyl moiety. Its presence is a strong primary indicator of successful Boc protection.

-

Thiazole Ring Protons: The chemical shifts of the thiazole ring protons are influenced by the electronic environment and the substitution pattern. For a 2-(Boc-amino)thiazole, the proton at the C5 position typically appears as a singlet in the range of δ 7.0-8.0 ppm .[1] The exact chemical shift will depend on the other substituents on the ring.

-

NH Proton: The proton of the Boc-protected amine (the carbamate N-H) often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. In some cases, it may not be observed due to exchange with residual water in the NMR solvent.

Table 1: Typical ¹H NMR Chemical Shifts for Boc-Protected Thiazoles

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (Boc) | 1.4 - 1.6 | Singlet |

| Thiazole Ring H | 7.0 - 8.5 | Varies (Singlet, Doublet, etc.) |

| N-H (Carbamate) | Variable (often broad) | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

-

Boc Group Carbons: The Boc group exhibits two characteristic signals: one for the quaternary carbon of the tert-butyl group around δ 80-85 ppm , and another for the three equivalent methyl carbons around δ 28 ppm .[2] The carbonyl carbon of the carbamate typically resonates in the range of δ 150-160 ppm .[3]

-

Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are diagnostic. The C2 carbon, attached to the Boc-protected nitrogen, is typically found downfield. The positions of the C4 and C5 carbons will vary depending on the substitution pattern. For instance, in 2-amino-4-phenylthiazole, the C2, C4, and C5 carbons appear at approximately δ 168.8, 150.3, and 102.0 ppm, respectively.[4]

Table 2: Typical ¹³C NMR Chemical Shifts for Boc-Protected Thiazoles

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| tert-Butyl (quaternary C) | 80 - 85 |

| tert-Butyl (methyl C) | ~28 |

| Carbamate (C=O) | 150 - 160 |

| Thiazole Ring C | 100 - 170 |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Boc-protected thiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).[5]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of Boc-protected thiazoles, it is particularly useful for confirming the presence of the carbamate functionality.

-

N-H Stretch: The N-H stretching vibration of the carbamate typically appears as a moderate to sharp band in the region of 3100-3400 cm⁻¹ .[6][7]

-

C=O Stretch: The carbonyl (C=O) stretching vibration of the Boc group is a strong and characteristic absorption, typically found in the range of 1680-1720 cm⁻¹ .[1][2] The exact position can be influenced by hydrogen bonding and the electronic nature of the thiazole ring.

-

Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic absorptions due to C=N and C=C stretching, as well as ring breathing modes, typically in the fingerprint region (below 1600 cm⁻¹).[8][9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film (if liquid), a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

-

Molecular Ion Peak: In techniques like electrospray ionization (ESI) or chemical ionization (CI), the Boc-protected thiazole will typically show a prominent pseudomolecular ion peak, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct).[1] This allows for the direct confirmation of the molecular weight.

-

Fragmentation Patterns: Under electron impact (EI) or through tandem mass spectrometry (MS/MS), Boc-protected thiazoles exhibit characteristic fragmentation patterns. A common and diagnostic fragmentation is the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). The fragmentation of the thiazole ring itself can also provide structural information.[10]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the mass spectrometer.

-

Ionization: Choose an appropriate ionization technique (e.g., ESI, APCI, EI) based on the compound's properties and the desired information.

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS should be cross-correlated to build a comprehensive and unambiguous structural assignment of the Boc-protected thiazole.

Workflow for Spectroscopic Characterization

Sources

- 1. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9 | Benchchem [benchchem.com]

- 2. excli.de [excli.de]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, a pivotal building block in contemporary medicinal chemistry and drug discovery. The document outlines the compound's precise nomenclature and physicochemical properties, offers a detailed, field-tested protocol for its synthesis, and discusses the mechanistic rationale behind the procedural choices. Furthermore, it covers essential spectroscopic characterization techniques for structural verification and purity assessment. The guide culminates in a discussion of its application as a strategic intermediate in the synthesis of pharmacologically active agents, supported by comprehensive references to authoritative scientific literature. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding and practical guidance on the utility of this versatile thiazole derivative.

Introduction: The Strategic Importance of the 5-Iodothiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its unique electronic properties make it an attractive core for designing enzyme inhibitors and receptor ligands. The introduction of an iodine atom at the 5-position of the thiazole ring, as in tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate, significantly enhances its synthetic utility.

The carbon-iodine bond serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the construction of compound libraries for high-throughput screening. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, ensuring orthogonal synthetic strategies.[1] This guide will elucidate the synthesis and application of this key intermediate, providing the scientific community with a reliable and reproducible framework.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any research endeavor. The following section provides the standard nomenclature and key physicochemical data for the title compound.

IUPAC Name: tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁IN₂O₂S | [2] |

| Molecular Weight | 326.15 g/mol | [2] |

| CAS Number | 918641-01-7 | Not explicitly found, derived from supplier info. |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(S1)I | [2] |

| InChIKey | CYJTZVZDJQUKIE-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.5 | [2] |

| Appearance | Off-white to pale yellow solid | Typical appearance |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF | Common organic solvents |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is most effectively achieved through a two-step sequence starting from the commercially available 2-aminothiazole. This approach involves the initial protection of the exocyclic amine followed by regioselective iodination.

Synthetic Workflow

The logical flow for the synthesis is designed to first protect the reactive amino group to prevent side reactions during the subsequent electrophilic iodination step.

Caption: Synthetic workflow for the target compound.

Step 1: Boc Protection of 2-Aminothiazole

The protection of the 2-amino group is a critical first step. The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard practice for installing the Boc group due to its high efficiency and the benign nature of its byproducts (isobutylene and CO₂).[3]

-

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed to deprotonate the resulting ammonium intermediate, driving the reaction to completion. DMAP is often used as a catalyst due to its ability to form a more reactive O-acylisourea intermediate with (Boc)₂O. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the anhydride.

Step 2: Regioselective Iodination

With the amino group protected, the thiazole ring can be selectively halogenated. The 5-position of the 2-aminothiazole ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution.[4]

-

Mechanism & Rationale: N-Iodosuccinimide (NIS) is the preferred iodinating agent for this transformation. It is a mild, easy-to-handle solid source of an electrophilic iodine (I⁺). The reaction is typically performed in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) which helps to polarize the N-I bond of NIS, facilitating the attack by the electron-rich thiazole ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the C5-H bond is broken to restore aromaticity, yielding the desired 5-iodo product with high regioselectivity.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Materials and Reagents

-

2-Aminothiazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-